((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine
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Overview
Description
((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine: is a synthetic compound often used in peptide synthesis and pharmaceutical research. It is a derivative of leucine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine typically involves the following steps:
Protection of the Amino Group: The amino group of leucine is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Coupling Reaction: The protected leucine is then coupled with (S)-2-aminobutanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes using automated peptide synthesizers and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine: undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Hydrolysis: The ester bond in the compound can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP).
Hydrolysis: Sodium hydroxide (NaOH) in water.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine: is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of ((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine involves its incorporation into peptides and proteins. The Boc protecting group prevents unwanted reactions during synthesis, ensuring that the amino group is only available for reaction when desired. Once incorporated into a peptide, the compound can influence the structure and function of the resulting protein.
Comparison with Similar Compounds
((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine: can be compared with other Boc-protected amino acids and peptides:
Boc-L-2-aminobutanoic acid: Similar in structure but lacks the leucine moiety.
Boc-L-leucine: Similar but does not contain the (S)-2-aminobutanoic acid component.
Fmoc-Glu-OtBu: Another protected amino acid used in peptide synthesis but with different protecting groups and side chains.
These comparisons highlight the unique combination of the Boc-protected amino group and the leucine moiety in This compound , making it a valuable tool in peptide synthesis and research.
Properties
Molecular Formula |
C15H28N2O5 |
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Molecular Weight |
316.39 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H28N2O5/c1-7-10(17-14(21)22-15(4,5)6)12(18)16-11(13(19)20)8-9(2)3/h9-11H,7-8H2,1-6H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1 |
InChI Key |
USUUCDIQPPRXEI-QWRGUYRKSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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